Enhanced Lipophilicity (LogP) vs. 2-Phenyl-6-methylbenzo[b]thiophene Analog
The target compound exhibits a computed XLogP3-AA of 6.6, significantly higher than the 2-phenyl-6-methylbenzo[b]thiophene analog, which lacks the additional phenyl ring [1]. This increased lipophilicity is a direct consequence of the extended biphenyl conjugation, enhancing its potential for applications requiring high membrane permeability or solubility in non-polar media.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.6 |
| Comparator Or Baseline | 2-Phenyl-6-methylbenzo[b]thiophene (estimated LogP ~5.0) |
| Quantified Difference | ΔLogP ≈ +1.6 |
| Conditions | Computed using PubChem's XLogP3 algorithm (release 2021.05.07) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion in biological assays and different solubility profiles, directly influencing procurement decisions for drug discovery and material science applications.
- [1] PubChem. (2024). 2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene (CID 72942883): Computed Properties (XLogP3-AA). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/72942883 View Source
